molecular formula C16H18N2O2S B12737635 Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- CAS No. 172469-99-7

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-

Cat. No.: B12737635
CAS No.: 172469-99-7
M. Wt: 302.4 g/mol
InChI Key: FATTXJGHNGENGH-UHFFFAOYSA-N
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Description

The compound Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- features a unique heterocyclic scaffold. Its structure comprises:

  • A 1,2-dihydro-5-methyl-2-oxo-3-pyridinyl core (a partially hydrogenated pyridinone ring with a methyl group at position 5 and a ketone at position 2).
  • A thioether linkage at position 4 of the pyridinone ring, connecting to a 3,5-dimethylphenyl group.
  • An acetamide moiety (-NHCOCH₃) bonded to the nitrogen at position 3 of the pyridinone ring.

Properties

CAS No.

172469-99-7

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

N-[4-(3,5-dimethylphenyl)sulfanyl-5-methyl-2-oxo-1H-pyridin-3-yl]acetamide

InChI

InChI=1S/C16H18N2O2S/c1-9-5-10(2)7-13(6-9)21-15-11(3)8-17-16(20)14(15)18-12(4)19/h5-8H,1-4H3,(H,17,20)(H,18,19)

InChI Key

FATTXJGHNGENGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)SC2=C(C(=O)NC=C2C)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- typically involves the reaction of 3,5-dimethylphenylthiol with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a solvent like dimethylformamide (DMF). The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures maximum yield and purity. The industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the thioether group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Reduced Derivatives: Formed through reduction.

    Substituted Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to understand its efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)- involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystallinity and Packing

highlights the impact of meta-substituents on the crystal structures of N-(aryl)-2,2,2-trichloro-acetamides. Key comparisons include:

Table 1: Crystallographic and Substituent Comparisons
Compound Name Substituents (Phenyl) Functional Groups Crystal System (Space Group) Asymmetric Unit Molecules Reference
Target Compound 3,5-dimethyl Thioether, acetamide, pyridinone Not reported Not reported -
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethyl Trichloroacetamide Monoclinic (P2₁/c) 2
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-chloro Trichloroacetamide Monoclinic (P2₁/c) 1

Key Findings :

  • The 3,5-dimethylphenyl substituent in ’s trichloro-acetamide analog results in two molecules per asymmetric unit , unlike single-molecule units in chloro- or nitro-substituted analogs. This suggests methyl groups enhance intermolecular interactions (e.g., van der Waals forces) due to their electron-donating nature .
  • The target compound’s 3,5-dimethylphenylthio group may similarly influence packing efficiency, though its non-trichloro acetamide backbone could reduce steric hindrance compared to ’s analogs.

Thioether vs. Ether Linkages: Pharmacokinetic Implications

describes stereoisomeric acetamides with phenoxy linkages (e.g., compounds m, n, o). These compounds share complex stereochemistry but differ from the target compound in their oxygen-based linkages versus the target’s thioether.

Table 2: Functional Group and Bioavailability Comparisons
Compound Type Linkage Key Functional Groups Potential Impact on Properties Reference
Target Compound Thioether (S-) Pyridinone, acetamide, 3,5-dimethylphenyl Higher lipophilicity; slower metabolism -
Analogs (m, n, o) Ether (O-) Phenoxy, tetrahydro-pyrimidinyl, acetamide Lower lipophilicity; faster metabolism

Key Findings :

  • Stereochemistry in analogs (R/S configurations) is critical for biological activity, though the target compound’s stereochemical details are unspecified.

Heterocyclic Core and Sulfanyl Modifications

provides a structurally distinct acetamide derivative featuring a triazole ring and sulfanyl group:

  • Compound : N-(2,6-dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (C₂₅H₂₆N₆O₃S, MW 490.58) .
Table 3: Heterocyclic and Substituent Comparisons
Compound Name Heterocyclic Core Key Substituents Molecular Weight Reference
Target Compound Pyridinone 3,5-dimethylphenylthio, acetamide Not reported -
Compound Triazole + pyridazinone Ethyl, phenyl, sulfanyl, acetamide 490.58

Key Findings :

  • The ethyl and phenyl groups in may increase steric bulk, reducing solubility but improving binding specificity.

Biological Activity

Acetamide, N-(4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-, identified by CAS number 172469-99-7, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₂N₂O₂S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound features a thioether group and a pyridine ring which contribute to its biological activity. Its solubility in various solvents enhances its applicability in biological studies.

1. Anti-inflammatory and Analgesic Properties

Research indicates that acetamide derivatives exhibit notable anti-inflammatory and analgesic effects. These effects are primarily attributed to the compound's ability to inhibit enzymes involved in inflammatory pathways. For instance, studies have demonstrated that acetamide can modulate cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins—key mediators in inflammation and pain signaling pathways.

2. Antimicrobial Activity

Acetamide has shown promising antimicrobial properties against various pathogens. Its structural features allow it to interact with bacterial cell membranes and inhibit essential metabolic processes. In vitro studies have reported that derivatives of acetamide possess activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics .

3. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on several metabolic enzymes. Notably, it has shown activity against acetylcholinesterase (AChE), which is relevant for treating neurological disorders such as Alzheimer's disease . The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function.

The biological activity of acetamide can be attributed to several mechanisms:

  • Enzyme Modulation: By inhibiting key enzymes involved in inflammatory responses and neurotransmitter breakdown.
  • Receptor Interaction: Acetamide may bind to specific receptors involved in pain perception and inflammation.
  • Cellular Signaling Pathways: It influences signaling pathways that regulate cellular responses to stress and injury.

Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that acetamide significantly reduced paw edema induced by carrageenan injection. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting the compound's anti-inflammatory potential.

Study 2: Antimicrobial Efficacy

In vitro tests revealed that acetamide derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that modifications to the acetamide structure can enhance antimicrobial potency .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylacetamideContains two methyl groups on nitrogenCommonly used as a solvent
ThioacetamideSulfur in the amine groupExhibits distinct antimicrobial properties
4-Amino-N-(4-(trifluoromethyl)phenyl)acetamideTrifluoromethyl groupEnhanced potency against specific targets
N-(4-Hydroxyphenyl)acetamideHydroxy group on phenyl ringPotentially more active against certain pathogens

The unique structural modifications present in acetamide contribute to its enhanced biological activity compared to other amides.

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